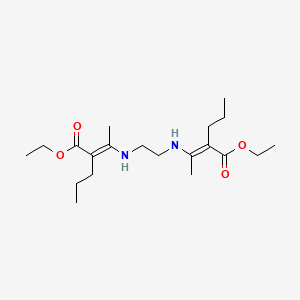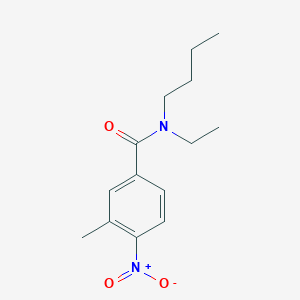![molecular formula C12H15N5O2 B5023415 4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B5023415.png)
4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid” is a derivative of 1,3,5-triazine . These compounds are known for their biological activity, exhibiting properties such as antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
The synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives can be achieved by conventional methods or using microwave irradiation . The process involves the replacement of chloride ions in cyanuric chloride, yielding several variants of 1,3,5-triazine derivatives . The use of microwave irradiation can result in the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride with 4-aminobenzoic acid . This reaction can be carried out in the presence of sodium carbonate, which acts as an acid scavenger for the liberated hydrochloric acid .Mecanismo De Acción
While the specific mechanism of action for “4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid” is not mentioned in the available resources, it’s known that 1,3,5-triazine derivatives exhibit various biological activities. Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .
Direcciones Futuras
The future research directions for “4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities. Given their antimicrobial, anti-cancer, and anti-viral properties, these compounds could be investigated for potential therapeutic applications .
Propiedades
IUPAC Name |
4-[(6-amino-4,4-dimethyl-1H-1,3,5-triazin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(17-12)14-8-5-3-7(4-6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMABLLGLVHDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=C(C=C2)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5023355.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5023359.png)
![3-allyl-5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023371.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)


![3-chloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5023407.png)
![N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5023420.png)

![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)

